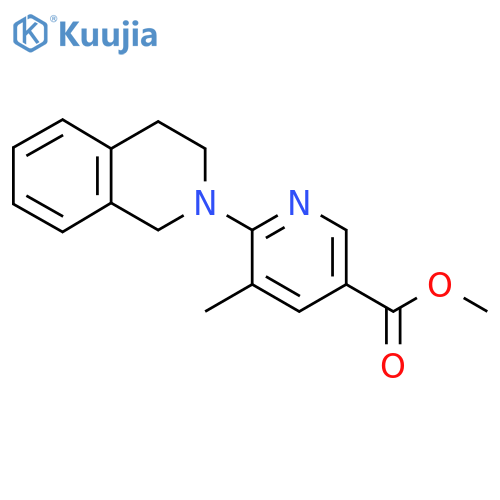Cas no 1355214-90-2 (Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate)
メチル6-(3,4-ジヒドロイソキノリン-2(1H)-イル)-5-メチルニコチン酸エステルは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、ニコチン酸エステル骨格にジヒドロイソキノリン構造が結合した特徴的な構造を持ち、医薬品開発や材料科学分野での応用が期待されます。高い反応性と安定性を兼ね備えており、特にヘテロ環化合物の合成において優れた出発原料としての価値を有します。また、結晶性が良好なため精製が容易で、再現性の高い反応が可能です。その特異な分子構造は、生物活性化合物の設計においても有用な骨格を提供します。

1355214-90-2 structure
商品名:Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate
CAS番号:1355214-90-2
MF:C17H18N2O2
メガワット:282.337024211884
CID:5060359
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate
- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-5-methyl-nicotinic acid methyl ester
-
- インチ: 1S/C17H18N2O2/c1-12-9-15(17(20)21-2)10-18-16(12)19-8-7-13-5-3-4-6-14(13)11-19/h3-6,9-10H,7-8,11H2,1-2H3
- InChIKey: ILBFLCWPORQFNW-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CN=C(C(C)=C1)N1CC2C=CC=CC=2CC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 374
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 42.4
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM261197-10g |
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate |
1355214-90-2 | 97% | 10g |
$1791 | 2021-08-18 | |
| Chemenu | CM261197-5g |
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate |
1355214-90-2 | 97% | 5g |
$1360 | 2021-08-18 | |
| Chemenu | CM261197-1g |
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate |
1355214-90-2 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM261197-1g |
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate |
1355214-90-2 | 97% | 1g |
$1000 | 2021-08-18 |
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
1355214-90-2 (Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate) 関連製品
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 4964-69-6(5-Chloroquinaldine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
